Biochemical Potency: RMC-3943 Exhibits 32-Fold Greater SHP2 Inhibition than SHP099
RMC-3943 inhibits full-length SHP2 with an IC50 of 2.19 nM, compared to 71 nM for the reference allosteric inhibitor SHP099 under comparable biochemical assay conditions [1][2]. This represents a 32.4-fold improvement in potency.
| Evidence Dimension | SHP2 full-length enzyme inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 2.19 nM |
| Comparator Or Baseline | SHP099: IC50 = 71 nM (0.071 μM) |
| Quantified Difference | 32.4-fold lower IC50 |
| Conditions | Biochemical assay using recombinant full-length SHP2 protein; substrate and incubation details per cited references |
Why This Matters
Higher biochemical potency may translate to lower compound concentrations required for target engagement in cellular and in vivo models, reducing off-target liabilities and enabling more robust pathway inhibition.
- [1] Nichols RJ, Haderk F, Stahlhut C, et al. Efficacy of SHP2 phosphatase inhibition in cancers with nucleotide-cycling oncogenic RAS, RAS-GTP dependent oncogenic BRAF and NF1 loss. bioRxiv. 2017. doi:10.1101/188730. View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. doi:10.1038/nature18621. View Source
